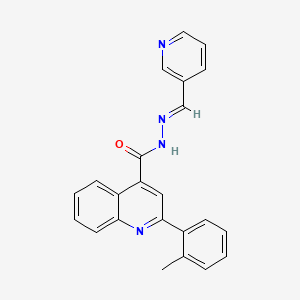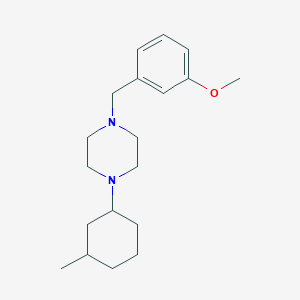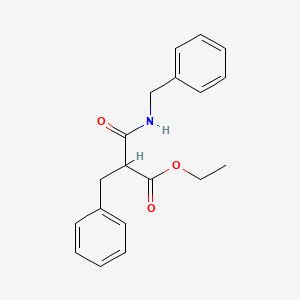
2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as MPQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用机制
The mechanism of action of 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide is not fully understood, but studies have suggested that it may act through multiple pathways. 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs can lead to changes in gene expression that can affect cell growth and survival.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide can induce oxidative stress and DNA damage in cancer cells, which can lead to cell death. 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. In addition, 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to increase the expression of proapoptotic proteins and decrease the expression of antiapoptotic proteins in cancer cells, which can promote cell death.
实验室实验的优点和局限性
One advantage of using 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its potent antitumor activity against various cancer cell lines. 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for cancer treatment. However, one limitation of using 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its potential toxicity. Studies have shown that 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide can induce cytotoxicity in normal cells, which can limit its clinical applications.
未来方向
There are several future directions for research on 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide. One direction is to further investigate its mechanism of action and identify the specific pathways that are affected by 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide. Another direction is to explore its potential applications in combination with other anticancer agents to enhance its efficacy and reduce toxicity. In addition, future research could focus on developing novel derivatives of 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide with improved pharmacological properties and reduced toxicity. Finally, studies could be conducted to investigate the potential applications of 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide in other areas of research, such as antiviral and antibacterial therapy.
合成方法
The synthesis of 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide can be achieved through a multi-step process. The starting material, 2-amino-4-methylquinoline, is first reacted with 2-chloroacetophenone to form 2-(2-methylphenyl)-4-methylquinoline. This intermediate is then reacted with pyridine-3-carbaldehyde to yield 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-methylquinolinecarbohydrazide. Finally, the methyl group is replaced with a hydrogen atom through a catalytic hydrogenation reaction, resulting in the formation of 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide.
科学研究应用
2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-methylphenyl)-N'-(3-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for cancer treatment.
属性
IUPAC Name |
2-(2-methylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-16-7-2-3-9-18(16)22-13-20(19-10-4-5-11-21(19)26-22)23(28)27-25-15-17-8-6-12-24-14-17/h2-15H,1H3,(H,27,28)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJBTOJNTHXKJG-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenyl)-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)

![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)

![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)

![N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)
![3-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5121381.png)
![2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)
![N-(2,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5121406.png)

![4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5121415.png)